molecular formula C18H23N3O2S B4314461 5-butyl-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

5-butyl-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B4314461
M. Wt: 345.5 g/mol
InChI Key: LHSNCFDVFYUFEM-UHFFFAOYSA-N
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Description

3-butyl-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate. This reaction yields a series of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments at the C(2) position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of hydrazine hydrate and various acyl derivatives.

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxymethyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, acetic anhydride, and Raney nickel . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various tricyclic derivatives with different aliphatic, aromatic, or heteroaromatic fragments at the C(2) position .

Scientific Research Applications

3-butyl-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butyl-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones, such as:

Uniqueness

The uniqueness of 3-butyl-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific structural features, such as the butyl and ethyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-butyl-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-5-7-8-21-13(6-2)20-15-14-12(10-23-4)9-11(3)19-17(14)24-16(15)18(21)22/h9H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNCFDVFYUFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)SC3=NC(=CC(=C23)COC)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-butyl-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 2
Reactant of Route 2
5-butyl-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 3
5-butyl-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 4
Reactant of Route 4
5-butyl-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 5
Reactant of Route 5
5-butyl-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 6
Reactant of Route 6
5-butyl-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

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